5-(Bromomethyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
5-(Bromomethyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of bromomethyl, methoxyphenyl, and trifluoromethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the bromomethyl, methoxyphenyl, and trifluoromethyl groups through various substitution reactions. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and palladium catalysts for coupling reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted pyrazoles, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
5-(Bromomethyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its chemical properties can be exploited in the development of new materials, such as polymers or coatings with enhanced performance characteristics.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole
- 5-(Bromomethyl)-1-(4-hydroxyphenyl)-3-(trifluoromethyl)-1H-pyrazole
- 5-(Bromomethyl)-1-(4-methoxyphenyl)-3-(difluoromethyl)-1H-pyrazole
Uniqueness
5-(Bromomethyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical properties such as increased reactivity and stability. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and resistance to metabolic degradation, making it a valuable scaffold in drug design and other applications.
Properties
Molecular Formula |
C12H10BrF3N2O |
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Molecular Weight |
335.12 g/mol |
IUPAC Name |
5-(bromomethyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C12H10BrF3N2O/c1-19-10-4-2-8(3-5-10)18-9(7-13)6-11(17-18)12(14,15)16/h2-6H,7H2,1H3 |
InChI Key |
MUPCYQUEYOYJIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)CBr |
Origin of Product |
United States |
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